molecular formula C17H12Cl2FN3O2 B4695534 1-[(2,6-DICHLOROPHENOXY)METHYL]-N~3~-(4-FLUOROPHENYL)-1H-PYRAZOLE-3-CARBOXAMIDE

1-[(2,6-DICHLOROPHENOXY)METHYL]-N~3~-(4-FLUOROPHENYL)-1H-PYRAZOLE-3-CARBOXAMIDE

Cat. No.: B4695534
M. Wt: 380.2 g/mol
InChI Key: XCLCGQIITUNCQL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(2,6-DICHLOROPHENOXY)METHYL]-N~3~-(4-FLUOROPHENYL)-1H-PYRAZOLE-3-CARBOXAMIDE is a synthetic organic compound characterized by its unique chemical structure, which includes dichlorophenoxy and fluorophenyl groups attached to a pyrazole carboxamide core

Preparation Methods

The synthesis of 1-[(2,6-DICHLOROPHENOXY)METHYL]-N~3~-(4-FLUOROPHENYL)-1H-PYRAZOLE-3-CARBOXAMIDE typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:

    Formation of the pyrazole core: This can be achieved through the reaction of hydrazine with a β-diketone or β-ketoester under acidic or basic conditions.

    Introduction of the dichlorophenoxy group: This step involves the reaction of the pyrazole intermediate with 2,6-dichlorophenol in the presence of a suitable base, such as potassium carbonate, to form the dichlorophenoxy-substituted pyrazole.

    Attachment of the fluorophenyl group: The final step involves the reaction of the dichlorophenoxy-substituted pyrazole with 4-fluorobenzoyl chloride in the presence of a base, such as triethylamine, to form the desired carboxamide.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.

Chemical Reactions Analysis

1-[(2,6-DICHLOROPHENOXY)METHYL]-N~3~-(4-FLUOROPHENYL)-1H-PYRAZOLE-3-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the dichlorophenoxy or fluorophenyl groups can be replaced by other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-[(2,6-DICHLOROPHENOXY)METHYL]-N~3~-(4-FLUOROPHENYL)-1H-PYRAZOLE-3-CARBOXAMIDE has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, including its use as a lead compound for drug development.

    Industry: It is used in the development of agrochemicals, pharmaceuticals, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 1-[(2,6-DICHLOROPHENOXY)METHYL]-N~3~-(4-FLUOROPHENYL)-1H-PYRAZOLE-3-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or receptors involved in key biological processes, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are necessary to fully elucidate its mechanism of action.

Comparison with Similar Compounds

1-[(2,6-DICHLOROPHENOXY)METHYL]-N~3~-(4-FLUOROPHENYL)-1H-PYRAZOLE-3-CARBOXAMIDE can be compared with other similar compounds, such as:

    1-[(2,4-DICHLOROPHENOXY)METHYL]-N~3~-(4-FLUOROPHENYL)-1H-PYRAZOLE-3-CARBOXAMIDE: This compound has a similar structure but with different substitution patterns on the phenoxy group.

    1-[(2,6-DICHLOROPHENOXY)METHYL]-N~3~-(4-METHOXYPHENYL)-1H-PYRAZOLE-3-CARBOXAMIDE: This compound has a methoxy group instead of a fluorophenyl group, leading to different chemical and biological properties.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to its analogs.

Properties

IUPAC Name

1-[(2,6-dichlorophenoxy)methyl]-N-(4-fluorophenyl)pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12Cl2FN3O2/c18-13-2-1-3-14(19)16(13)25-10-23-9-8-15(22-23)17(24)21-12-6-4-11(20)5-7-12/h1-9H,10H2,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCLCGQIITUNCQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)OCN2C=CC(=N2)C(=O)NC3=CC=C(C=C3)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12Cl2FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-[(2,6-DICHLOROPHENOXY)METHYL]-N~3~-(4-FLUOROPHENYL)-1H-PYRAZOLE-3-CARBOXAMIDE
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1-[(2,6-DICHLOROPHENOXY)METHYL]-N~3~-(4-FLUOROPHENYL)-1H-PYRAZOLE-3-CARBOXAMIDE
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1-[(2,6-DICHLOROPHENOXY)METHYL]-N~3~-(4-FLUOROPHENYL)-1H-PYRAZOLE-3-CARBOXAMIDE
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1-[(2,6-DICHLOROPHENOXY)METHYL]-N~3~-(4-FLUOROPHENYL)-1H-PYRAZOLE-3-CARBOXAMIDE

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